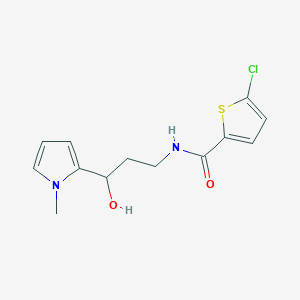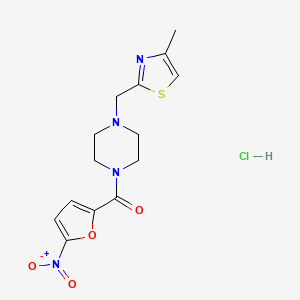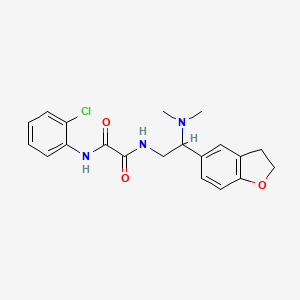
2,2-Difluorobutan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Difluorobutan-1-amine hydrochloride is a chemical compound with the molecular formula C4H10ClF2N It is a derivative of butan-1-amine, where two hydrogen atoms on the second carbon are replaced by fluorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation process, where difluoromethylating agents are used to introduce the CF2 group into the molecule . This process can be carried out under various conditions, including the use of metal-based catalysts and radical chemistry .
Industrial Production Methods
Industrial production of 2,2-Difluorobutan-1-amine hydrochloride may involve large-scale difluoromethylation processes, utilizing efficient and cost-effective reagents and catalysts. The specific methods and conditions can vary depending on the desired purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Difluorobutan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorobutanone derivatives, while substitution reactions can produce a wide range of functionalized amines .
Aplicaciones Científicas De Investigación
2,2-Difluorobutan-1-amine hydrochloride has several applications in scientific research:
Biology: The compound’s unique properties make it useful in studying biological processes and interactions at the molecular level.
Mecanismo De Acción
The mechanism of action of 2,2-Difluorobutan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can significantly alter the compound’s reactivity and binding affinity, making it a valuable tool in studying enzyme interactions and receptor binding . The exact pathways and targets can vary depending on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2,2-Difluorobutan-1-amine hydrochloride include other fluorinated amines and butan-1-amine derivatives, such as:
- 2,2-Difluoropropan-1-amine
- 2,2-Difluoroethan-1-amine
- 2,2-Difluoropentan-1-amine
Uniqueness
What sets this compound apart from these similar compounds is its specific molecular structure, which provides unique reactivity and binding properties. The presence of two fluorine atoms on the second carbon atom enhances its stability and reactivity, making it particularly useful in various chemical and biological applications .
Propiedades
IUPAC Name |
2,2-difluorobutan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9F2N.ClH/c1-2-4(5,6)3-7;/h2-3,7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKQSCJGLPNANAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1384428-33-4 |
Source


|
| Record name | 2,2-difluorobutan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Tert-butyl 3-[methyl-[4-[(prop-2-enoylamino)methyl]benzoyl]amino]pyrrolidine-1-carboxylate](/img/structure/B2424272.png)
![3-{[1-(2-Methoxybenzenesulfonyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline](/img/structure/B2424276.png)
![(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(pentyloxy)benzamide](/img/structure/B2424277.png)


![3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-N-(2-oxo-2H-chromen-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2424281.png)




![N-(5-chloro-2,4-dimethoxyphenyl)-2-{6-[(3-fluorophenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamide](/img/structure/B2424288.png)

![3,3-dimethyl-1-(3-{[1-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)-1H-1,2,3-triazol-4-yl]carbonyl}phenyl)-2-azetanone](/img/structure/B2424293.png)

